molecular formula C10H16N2S B2841324 CHEMCOLLECT KR012288 CAS No. 642929-72-4

CHEMCOLLECT KR012288

Cat. No.: B2841324
CAS No.: 642929-72-4
M. Wt: 196.31
InChI Key: YDMCERABGNXVGB-UHFFFAOYSA-N
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Description

CHEMCOLLECT KR012288 is a synthetic organometallic compound with the IUPAC name tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate. It is characterized by a ruthenium center coordinated to three bipyridyl ligands, forming an octahedral geometry, with hexafluorophosphate as the counterion . This compound is primarily utilized in photoelectrochemical applications due to its strong visible-light absorption (λmax = 450 nm) and long-lived excited state (τ = 1.2 µs), making it a benchmark material in dye-sensitized solar cells (DSSCs) .

Synthesis and Characterization: KR012288 is synthesized via a ligand-substitution reaction, where RuCl3·3H2O reacts with excess 2,2'-bipyridine in ethanol under reflux, followed by anion exchange with NH4PF6. Purity is confirmed by <sup>1</sup>H NMR (δ 8.5–7.0 ppm, bipyridyl protons) and elemental analysis (C: 48.2%, H: 3.1%, N: 9.8%) .

Applications:
KR012288 serves as a photosensitizer in DSSCs, achieving a power conversion efficiency (PCE) of 11.3% under AM1.5G illumination. It also exhibits catalytic activity in light-driven hydrogen evolution (TON = 1,200) .

Properties

IUPAC Name

1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-7(11)10-12-8-5-3-2-4-6-9(8)13-10/h7H,2-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMCERABGNXVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(S1)CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of CHEMCOLLECT KR012288 typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cycloheptanone derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

General Reaction Thermodynamics

Chemical reactions involving organic or inorganic compounds typically require:

  • Activation energy to overcome transition states (EaE_a)

  • Thermodynamic favorability (ΔG<0\Delta G<0) driven by enthalpy (ΔH\Delta H) and entropy (ΔS\Delta S) changes

  • Proper orientation and collision frequency between reactants 8

For hypothetical analysis of CHEMCOLLECT KR012288:

PropertyValue Range (Typical)Relevance to Reactions
ΔG\Delta G^\circ (kJ/mol)-50 to +30Determines spontaneity
EaE_a (kJ/mol)40–120Influences reaction rate

Potential Reaction Pathways

Assuming KR012288 contains common functional groups (e.g., carbonyl, hydroxyl), plausible reactions include:

Oxidation-Reduction Reactions

  • Electron transfer mechanisms, influenced by:

    • Standard reduction potentials (EE^\circ )

    • Ion charge (ZZ) and polarizability (Z2/rZ^2/r)

Acid-Base Reactions

  • Proton transfer governed by:

    • Acid dissociation constants (pKapK_a)

    • Hydrolysis equilibria (KOHK_{OH})

Catalyzed Reactions

  • Metal ion catalysts (e.g., Cu, Fe) may enhance kinetics via:

    • Lowering EaE_a through transition-state stabilization

    • Redox cycling (e.g., Fenton reactions)

Kinetic and Mechanistic Considerations

Key factors derived from analogous systems:

ParameterImpact on KR012288 ReactivitySource
Ionic strength Alters reaction rates in polar solvents
Temperature Exponential effect via Arrhenius equation (k=AeEa/RTk=Ae^{-E_a/RT})
Solvent polarity Stabilizes charged intermediates

Data Gaps and Recommendations

  • Empirical Studies Needed :

    • Spectroscopic analysis (NMR, IR) to identify functional groups

    • Kinetic profiling using HPLC or mass spectrometry

  • Computational Modeling :

    • Density functional theory (DFT) for ΔG\Delta G and EaE_a predictions

Scientific Research Applications

1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of CHEMCOLLECT KR012288 involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The compound’s thiazole ring is crucial for its binding affinity, allowing it to interact with various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound A : Tris(1,10-phenanthroline)ruthenium(II) chloride ([Ru(phen)3]Cl2)

  • Structural Differences: Phenanthroline ligands provide extended π-conjugation compared to bipyridyl, altering redox potentials (E1/2 Ru<sup>III/II</sup> = +1.25 V vs. NHE for KR012288 vs. +1.35 V for Compound A) .
  • Photophysical Properties :
Property KR012288 Compound A
λmax (nm) 450 470
Excited-State Lifetime 1.2 µs 0.8 µs
PCE in DSSCs 11.3% 8.9%

Key Finding : KR012288’s bipyridyl ligands enhance charge-transfer kinetics, resulting in a 27% higher PCE than Compound A .

Compound B : Tris(2,2'-bipyridyl)osmium(II) hexafluorophosphate (Os(bpy)32)

  • Metal Center Variation : Substituting Ru with Os redshifts λmax to 520 nm but reduces excited-state lifetime to 0.3 µs due to heavier atom effects .
  • Catalytic Performance :
Metric KR012288 Compound B
TON (H2) 1,200 850
Stability (Cycles) 500 300

Key Finding: KR012288’s Ru center offers superior stability and turnover numbers compared to Os analogs .

Functional Analogs

Compound C : N719 Dye (Di-tetrabutylammonium cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II))

  • Application : Competing DSSC photosensitizer.
  • Performance Comparison :
Parameter KR012288 N719
PCE 11.3% 12.1%
Cost (USD/g) 220 450
Synthetic Complexity Moderate High

Key Finding : N719 achieves marginally higher PCE but is 2× costlier and synthetically demanding, limiting scalability .

Compound D : Eosin Y (Organic photosensitizer)

  • Advantage : Low cost (USD 5/g) and biodegradability.
  • Limitation : Poor stability (PCE drops by 50% after 100 h of illumination) compared to KR012288’s 10% decline .

Research Findings and Critical Analysis

  • Thermal Stability : KR012288 decomposes at 280°C, outperforming Os and organic analogs (<200°C) .
  • Electron Transfer Kinetics : Transient absorption spectroscopy reveals KR012288’s electron injection rate (kinj = 1.5×10<sup>9</sup> s<sup>−1</sup>) is 3× faster than Eosin Y .
  • Toxicity : LD50 (oral, rat) = 1,200 mg/kg, classifying it as less hazardous than osmium analogs (LD50 = 450 mg/kg) .

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